molecular formula C81H113N19O19S2 B068374 Cortistatin14 CAS No. 186901-48-4

Cortistatin14

Cat. No. B068374
M. Wt: 1721 g/mol
InChI Key: DDRPLNQJNRBRNY-WYYADCIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cortistatin14 and its analogs involves complex organic reactions, starting from common precursors assembled from fragments of structural complexity. Synthesis pathways for Cortistatins A, J, K, and L have been developed, highlighting the possibility of similar biosynthetic pathways in nature (Flyer, Si, & Myers, 2010). Additionally, efficient methodologies have been established for constructing the pentacyclic framework of cortistatins, showcasing key strategies like Knoevenagel reaction, electrocyclization, and radical addition (Yamashita, Iso, & Hirama*, 2008).

Molecular Structure Analysis

The molecular structure of Cortistatin14 is characterized by its steroidal skeleton, unique among marine natural products. Structural and compositional determinants have been explored to understand its distinct biological activities, such as effects on sleep physiology and hippocampal function. Studies have indicated that the cyclic structure of cortistatin analogs, including those with N-terminal proline and C-terminal lysine amide, exhibit cortistatin-like activities (Criado et al., 1999).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis of Cortistatin14 include directed geminal C−H bisoxidation, fragmentation cascades, chemoselective cyclization, and selective hydrogenation. These reactions have been critical in achieving the complex steroidal framework of cortistatins and highlight the molecule's unique chemical reactivity (Shenvi et al., 2008).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of Cortistatin14 are limited, the general physical characteristics of cortistatins can be inferred from their molecular structure. These include solubility, melting points, and specific optical rotations, which are influenced by the steroidal framework and functional groups present in the molecule.

Chemical Properties Analysis

The chemical properties of Cortistatin14, such as reactivity, stability, and interactions with biological receptors, are defined by its unique steroidal alkaloid structure. The molecule's ability to inhibit endothelial cell proliferation and exhibit antiangiogenic activity is a testament to its distinct chemical properties, which have been leveraged in synthetic approaches to create analogs with similar or enhanced biological activities (Kotoku et al., 2012).

Scientific Research Applications

1. Neuroprotection in Sepsis-Associated Encephalopathy

  • Summary of Application : Cortistatin-14 has been shown to play a crucial role in sepsis, particularly in sepsis-associated encephalopathy. It appears to have a neuroprotective effect against microglial activation and blood-brain barrier disruption, which are common in this condition .
  • Methods of Application : The study used a mouse model to explore the neuroprotective role of cortistatin-14 in sepsis-associated encephalopathy .
  • Results : The study found that cortistatin-14 had a significant neuroprotective effect in the mouse model of sepsis-associated encephalopathy .

2. Antidepressant Effects

  • Summary of Application : Cortistatin-14 has been found to induce antidepressant-like effects in mice. It mediates these effects through the ghrelin and GABAA receptor signaling pathway .
  • Methods of Application : The study tested the behavioral effects of cortistatin-14 in a variety of classical rodent models of depression .
  • Results : The study found that cortistatin-14 produced antidepressant-like effects in the rodent models of depression. It did not alter locomotor activity levels. The antidepressant-like effects were significantly reversed by a ghrelin receptor antagonist .

3. Endocrine Activities

  • Summary of Application : Cortistatin-14 has been found to interact with GHRH and ghrelin in humans, suggesting a role in endocrine activities .
  • Methods of Application : The study explored the interaction of cortistatin-14 with GHRH and ghrelin in humans .
  • Results : The study found that cortistatin-14 does interact with GHRH and ghrelin in humans .

4. Modulation of Depression Processes

  • Summary of Application : Cortistatin-14 has been found to modulate depression processes via the ghrelin and GABA A receptor . It suggests that cortistatin may represent a novel strategy for the treatment of depression disorders .
  • Methods of Application : The study tested the behavioral effects of Cortistatin-14 in a variety of classical rodent models of depression .
  • Results : The study found that Cortistatin-14 produced antidepressant-like effects, and these effects were significantly reversed by a ghrelin receptor antagonist .

4. Modulation of Depression Processes

  • Summary of Application : Cortistatin-14 has been found to modulate depression processes via the ghrelin and GABA A receptor . It suggests that cortistatin may represent a novel strategy for the treatment of depression disorders .
  • Methods of Application : The study tested the behavioral effects of Cortistatin-14 in a variety of classical rodent models of depression .
  • Results : The study found that Cortistatin-14 produced antidepressant-like effects, and these effects were significantly reversed by a ghrelin receptor antagonist .

Safety And Hazards

The safety data sheet for Cortistatin-14 suggests that if inhaled or ingested, it could require medical attention . It also suggests that Cortistatin-14 should be handled with care to avoid skin and eye contact .

Future Directions

Cortistatin-14 has shown promise in the modulation of depression processes via the ghrelin and GABA A receptor . It may represent a novel strategy for the treatment of depression disorders . Furthermore, Cortistatin-14 has been suggested as a promising therapeutic target for various hormonal disorders characterized by glucocorticoid excess .

properties

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortistatin14

CAS RN

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
60
Citations
A Benso, C Gottero, F Prodam, C Gauna… - Journal of …, 2003 - Springer
Cortistatin (CST)-14, a neuropeptide with high structural homology with somatostatine (SS)-14, binds all SS receptor subtypes but also shows activities not shared by SS. CST and SS …
Number of citations: 16 link.springer.com
F Broglio, E Arvat, A Benso, C Gottero… - The Journal of …, 2002 - academic.oup.com
Cortistatin (CST)-14, a neuropeptide with high homology with somatostatin (SS)-14, binds all sst subtypes but, unlike SS, also ghrelin’s receptor. In six normal adults, we studied the …
Number of citations: 103 academic.oup.com
S Siehler, K Seuwen, D Hoyer - Naunyn-Schmiedeberg's archives of …, 1998 - Springer
… , is thought to be enzymatically cleaved to cortistatin14 (CST14) similarly to somatostatin14 (SRIF14). High structural similarity of cortistatin14 compared to SRIF14 suggested binding …
Number of citations: 99 link.springer.com
C Gottero, F Prodam, S Destefanis, A Benso… - Growth hormone & IGF …, 2004 - Elsevier
Cortistatin (CST) is a neuropeptide, which binds with high affinity all somatostatin (SS) receptor subtypes and shows high structural homology with SS itself. A receptor specific for CST …
Number of citations: 39 www.sciencedirect.com
P Cassoni, G Muccioli, T Marrocco, M Volante… - Journal of …, 2002 - Springer
Cortistatin (CST-14, Pro-c[Cys-Lys- Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys]-Lys- NH2), a neuropeptide member of the SRIH family, binds to all 5 SRIH receptor (sst) subtypes, but …
Number of citations: 35 link.springer.com
S Siehler, C Nunn, J Hannon, D Feuerbach… - Molecular and cellular …, 2008 - Elsevier
Somatostatin (SRIF) and cortistatin (CST) are two endogenous peptides with high sequence similarities that act as hormones/neurotransmitters both in the CNS and the periphery; their …
Number of citations: 78 www.sciencedirect.com
A Markovics, É Szőke, K Sándor, R Börzsei… - Journal of Molecular …, 2012 - Springer
We showed that somatostatin (SST) exerts anti-inflammatory and anti-nociceptive effects through somatostatin receptor subtypes 4 and 1 (sst 4 /sst 1 ). Since cortistatin (CST) is a …
Number of citations: 43 link.springer.com
A Rubio, J Ávila, L de Lecea - Expert Opinion on Therapeutic …, 2007 - Taylor & Francis
Cortistatin (CST) is a recently discovered neuropeptide from the somatostatin gene family, named after its predominantly cortical expression and ability to depress cortical activity. CST …
Number of citations: 14 www.tandfonline.com
V Fabre, AD Spier, R Winsky-Sommerer, JR Criado… - Somatostatin, 2004 - Springer
Cortistatin (CST) is a recently discovered neuropeptide from the somatostatin (SST) gene family named after its predominantly cortical expression and ability to depress cortical activity [1…
Number of citations: 4 link.springer.com
L de Lecea - Molecular and cellular endocrinology, 2008 - Elsevier
Cortistatin (CST) is a neuropeptide from the somatostatin (SRIF)/urotensin (UII) family named after its predominantly cortical expression and ability to depress cortical activity, which was …
Number of citations: 71 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.